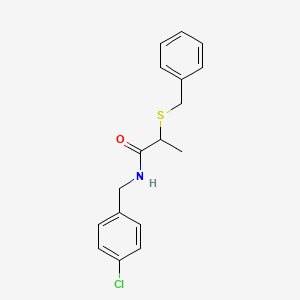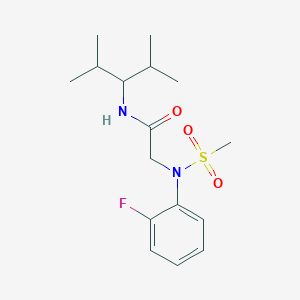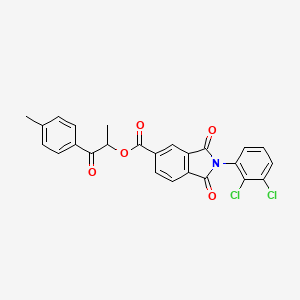
2-(benzylthio)-N-(4-chlorobenzyl)propanamide
Descripción general
Descripción
2-(benzylthio)-N-(4-chlorobenzyl)propanamide is a chemical compound that belongs to the family of thioamides. It is a white crystalline solid with a molecular weight of 358.91 g/mol. This compound has gained significant attention in scientific research due to its potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of 2-(benzylthio)-N-(4-chlorobenzyl)propanamide is not fully understood. However, it has been suggested that the compound may inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. It may also act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines. Furthermore, the compound may induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(4-chlorobenzyl)propanamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. The compound has also been found to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus. Moreover, 2-(benzylthio)-N-(4-chlorobenzyl)propanamide has been found to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(benzylthio)-N-(4-chlorobenzyl)propanamide in lab experiments is its broad-spectrum antifungal activity. The compound has been found to be effective against various fungal strains, making it a potential candidate for the development of new antifungal drugs. Moreover, it has been shown to have anti-inflammatory and antitumor properties, which may have therapeutic applications in the treatment of inflammatory diseases and cancer.
However, one of the limitations of using 2-(benzylthio)-N-(4-chlorobenzyl)propanamide in lab experiments is its potential toxicity. The compound has been found to be cytotoxic to some cell lines, which may limit its use in certain applications. Furthermore, the mechanism of action of the compound is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on 2-(benzylthio)-N-(4-chlorobenzyl)propanamide. One of the areas of interest is the development of new antifungal drugs based on the compound. The broad-spectrum antifungal activity of 2-(benzylthio)-N-(4-chlorobenzyl)propanamide makes it a potential candidate for the treatment of fungal infections.
Another area of research is the investigation of the compound's anti-inflammatory and antitumor properties. The inhibition of pro-inflammatory cytokines by 2-(benzylthio)-N-(4-chlorobenzyl)propanamide may have therapeutic applications in the treatment of inflammatory diseases. Moreover, the induction of apoptosis in cancer cells by the compound may lead to the development of new cancer therapies.
Conclusion:
In conclusion, 2-(benzylthio)-N-(4-chlorobenzyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of the compound have been discussed in this paper. Further research is needed to fully understand the potential of 2-(benzylthio)-N-(4-chlorobenzyl)propanamide as a therapeutic agent.
Aplicaciones Científicas De Investigación
2-(benzylthio)-N-(4-chlorobenzyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal, anti-inflammatory, and antitumor properties. The compound has been tested against various fungal strains and has shown promising results in inhibiting their growth. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-(benzylthio)-N-(4-chlorobenzyl)propanamide has shown antitumor activity against different types of cancer cells.
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-[(4-chlorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-13(21-12-15-5-3-2-4-6-15)17(20)19-11-14-7-9-16(18)10-8-14/h2-10,13H,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSJJYGKTFPOKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)Cl)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-N-(4-chlorobenzyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3936938.png)
![1-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B3936948.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3936950.png)
![6-tert-butyl-N,N-diethyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936962.png)

![N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]pentanediamide](/img/structure/B3936986.png)
![2-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene](/img/structure/B3936990.png)
![1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936997.png)

![1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B3937017.png)
![2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acid](/img/structure/B3937019.png)
![3-bromo-4-ethoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3937022.png)
![1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B3937027.png)
![1-[4-(2,6-dimethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B3937028.png)